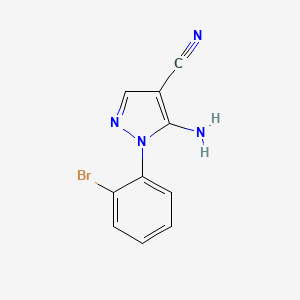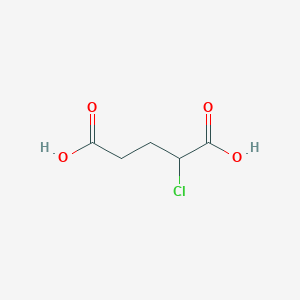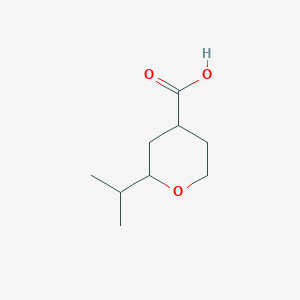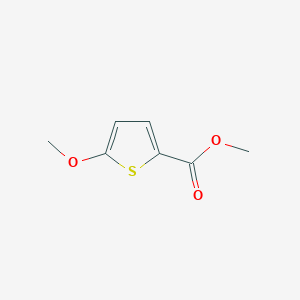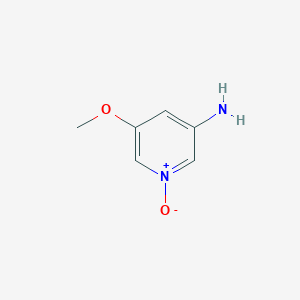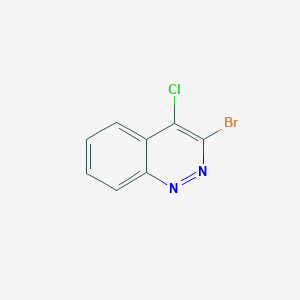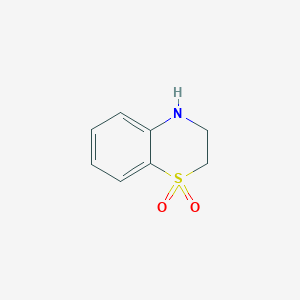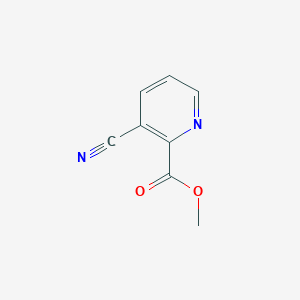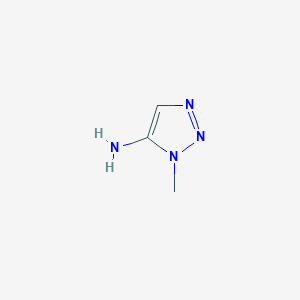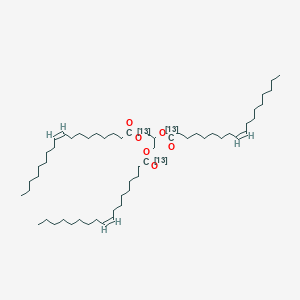
トリオレイン-1-13C グリセリル
説明
Glyceryl tri(oleate-1-13C) is a labeled form of glyceryl trioleate, where the oleate moieties are enriched with the carbon-13 isotope at the carboxyl carbon. This compound is primarily used in research to trace and study metabolic pathways due to the presence of the carbon-13 isotope, which is detectable by nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Glyceryl tri(oleate-1-13C) is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:
Metabolic Studies: Used to trace the metabolic pathways of lipids in biological systems.
NMR Spectroscopy: Employed in NMR studies to investigate the structure and dynamics of lipid molecules.
Biological Research: Utilized in studies of lipid absorption, distribution, metabolism, and excretion in living organisms.
Industrial Research: Applied in the development of new lipid-based formulations and products.
作用機序
Target of Action
Glyceryl tri(oleate-1-13C) is a specific form of triolein, a triglyceride that is a major component of many vegetable oils and animal fats . The primary targets of this compound are the enzymes involved in lipid metabolism, such as lipases, which break down fats into their constituent fatty acids and glycerol .
Mode of Action
Glyceryl tri(oleate-1-13C) interacts with its targets by serving as a substrate for these enzymes. The enzymes cleave the ester bonds in the triglyceride, releasing oleic acid and glycerol . This process is essential for the digestion and absorption of dietary fats.
Biochemical Pathways
The breakdown of Glyceryl tri(oleate-1-13C) affects several biochemical pathways. The released oleic acid can be further metabolized to produce energy, or it can be incorporated into cell membranes and other lipid structures . Glycerol, on the other hand, can be converted into glucose via the process of gluconeogenesis, or it can enter the glycolytic pathway to be used for energy production .
Pharmacokinetics
The pharmacokinetics of Glyceryl tri(oleate-1-13C) involve its digestion, absorption, distribution, metabolism, and excretion (ADME). After ingestion, it is digested by lipases in the gastrointestinal tract. The resulting fatty acids and glycerol are then absorbed into the bloodstream. Once in the body, they are distributed to various tissues where they can be metabolized or incorporated into cellular structures. Any unmetabolized Glyceryl tri(oleate-1-13C) or its metabolites are eventually excreted, primarily in the feces .
Result of Action
The action of Glyceryl tri(oleate-1-13C) results in the provision of essential fatty acids and glycerol to the body. These molecules play crucial roles in energy production, cell membrane structure, and various other cellular functions .
Action Environment
The action of Glyceryl tri(oleate-1-13C) can be influenced by various environmental factors. For instance, the presence of other dietary components, such as proteins and carbohydrates, can affect the rate of fat digestion and absorption. Additionally, factors such as pH and temperature can impact the activity of the enzymes that metabolize Glyceryl tri(oleate-1-13C) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of glyceryl tri(oleate-1-13C) involves the esterification of glycerol with oleic acid that has been enriched with carbon-13 at the carboxyl position. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to drive the esterification to completion.
Industrial Production Methods: Industrial production of glyceryl tri(oleate-1-13C) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure the purity and isotopic enrichment of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: Glyceryl tri(oleate-1-13C) can undergo oxidation reactions, particularly at the double bonds of the oleate chains. Common oxidizing agents include potassium permanganate and ozone.
Hydrolysis: The ester bonds in glyceryl tri(oleate-1-13C) can be hydrolyzed under acidic or basic conditions to yield glycerol and oleic acid.
Transesterification: This compound can participate in transesterification reactions with alcohols in the presence of a base, such as sodium methoxide, to form different esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Transesterification: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Products include epoxides, diols, and aldehydes.
Hydrolysis: Glycerol and oleic acid.
Transesterification: Methyl oleate and glycerol.
類似化合物との比較
Glyceryl tri(oleate): The non-labeled form of glyceryl tri(oleate-1-13C).
Glyceryl tri(oleate-1,2,3,7,8,9,10-13C7): A more extensively labeled version with multiple carbon-13 isotopes.
Glyceryl tri(oleate-1,2,3-13C3): Labeled at three positions with carbon-13.
Uniqueness: Glyceryl tri(oleate-1-13C) is unique due to its specific labeling at the carboxyl carbon of the oleate chains. This selective labeling allows for precise tracking and analysis of metabolic pathways involving the ester bonds and carboxyl groups. The compound’s isotopic enrichment makes it particularly valuable for NMR spectroscopy studies, providing detailed information about the structure and behavior of lipids in various environments.
特性
IUPAC Name |
2,3-bis[[(Z)-(113C)octadec-9-enoyl]oxy]propyl (Z)-(113C)octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i55+1,56+1,57+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYFQTYBJUILEZ-UBEHWWNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC[13C](=O)OCC(O[13C](=O)CCCCCCC/C=C\CCCCCCCC)CO[13C](=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82005-46-7 | |
| Record name | 9-Octadecenoic-1-13C acid, 1,2,3-propanetriyl ester, (9Z,9′Z,9′′Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82005-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic-1-13C acid, 1,2,3-propanetriyl ester, (Z,Z,Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082005467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


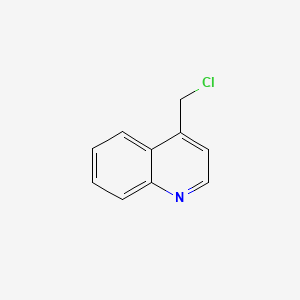
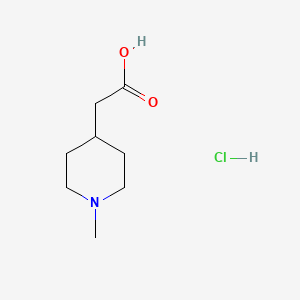
![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)
